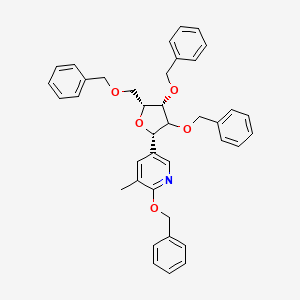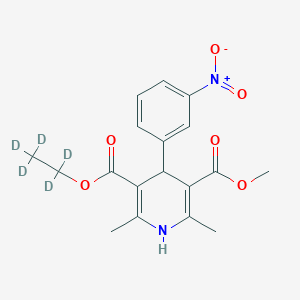
Nitrendipine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrendipine-d5 is a deuterated form of nitrendipine, a dihydropyridine calcium channel blocker. Nitrendipine is primarily used as an antihypertensive agent due to its vasodilatory effects. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nitrendipine, as the deuterium atoms can provide more detailed insights through various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitrendipine involves the reaction of a 3-nitrobenzaldehyde derivative with ethyl acetoacetate and methyl 3-aminocrotonate under specific conditions. The reaction typically occurs at temperatures between 70-75°C. Concentrated hydrochloric acid is added to the reaction mixture to facilitate the formation of nitrendipine. The reaction mixture is then cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain high-purity nitrendipine .
Industrial Production Methods
In industrial settings, nitrendipine can be produced using a tandem precipitation-homogenization process. This involves dissolving nitrendipine in acetone and then adding it to a polyvinyl alcohol solution at low temperatures. The mixture is then homogenized under high pressure and spray-dried to convert the nanocrystals into a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Nitrendipine undergoes various chemical reactions, including:
Oxidation: Nitrendipine can be oxidized to form nitroso and pyridine analogues.
Reduction: The nitro group in nitrendipine can be reduced to form amine derivatives.
Substitution: Various substituents can be introduced into the nitrendipine molecule through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted nitrendipine analogues.
Applications De Recherche Scientifique
Nitrendipine-d5 has a wide range of applications in scientific research:
Chemistry: Used to study the reaction mechanisms and pathways of nitrendipine.
Biology: Helps in understanding the metabolic pathways and interactions of nitrendipine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nitrendipine.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of nitrendipine
Mécanisme D'action
Nitrendipine-d5, like nitrendipine, exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and inhibition of calcium release from the sarcoplasmic reticulum. The decrease in intracellular calcium levels leads to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Amlodipine: Known for its longer half-life and sustained action compared to nitrendipine.
Felodipine: Similar in structure but has different pharmacokinetic properties.
Uniqueness
Nitrendipine is unique in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium-retentive. This makes it particularly useful in patients with compromised renal function .
Propriétés
Formule moléculaire |
C18H20N2O6 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/i1D3,5D2 |
Clé InChI |
PVHUJELLJLJGLN-RPIBLTHZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
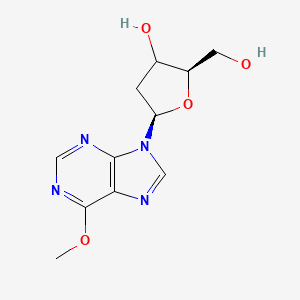
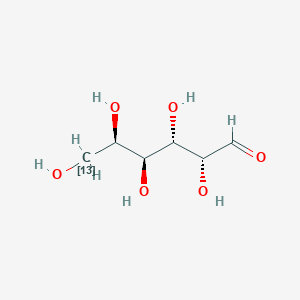
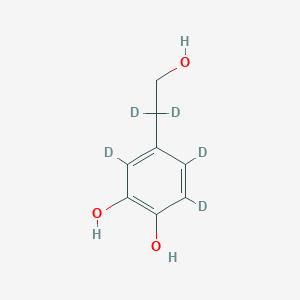
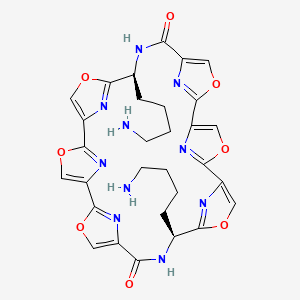

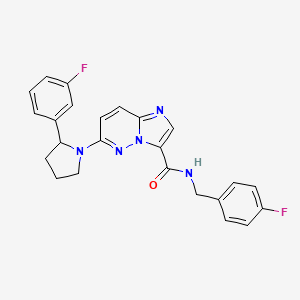

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
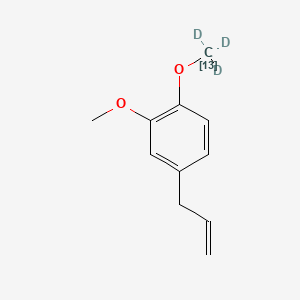

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
